SKLB-329 -

SKLB-329

Catalog Number: EVT-1535463
CAS Number:
Molecular Formula: C19H11ClF4N6O2
Molecular Weight: 466.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKLB-329 is a multikinase inhibitor which potently inhibits angiogenesis-related kinases including VEGFR1/2/3, FGFR2, and the Src kinase. SKLB-329 was preclinically evaluated as a therapeutic agent against hepatocellular carcinoma.
Overview

SKLB-329 is a novel multikinase inhibitor developed for the treatment of hepatocellular carcinoma (HCC), a severe liver malignancy. This compound targets several angiogenesis-related kinases, including vascular endothelial growth factor receptors 1, 2, and 3, fibroblast growth factor receptor 2, and Src kinase, demonstrating significant anti-angiogenic and anti-tumor activities. The development of SKLB-329 addresses the limitations of existing therapies, such as sorafenib, which has shown modest survival benefits and issues with drug resistance in HCC patients .

Source and Classification

SKLB-329 was discovered through preclinical evaluations aimed at identifying effective treatments for HCC. It is classified as a multikinase inhibitor due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This classification places SKLB-329 among targeted therapies that focus on specific molecular pathways to combat cancer progression .

Synthesis Analysis

Methods

The synthesis of SKLB-329 involves advanced organic chemistry techniques tailored to create a compound that effectively inhibits multiple kinases. Although specific synthetic routes are not detailed in the available literature, typical methods for synthesizing small molecule inhibitors include:

  • Refluxing: Heating reactants in a solvent to promote chemical reactions.
  • Coupling Reactions: Using coupling agents to facilitate the formation of bonds between different molecular fragments.

Technical Details

While the precise synthetic pathway for SKLB-329 is not fully disclosed in the literature, it is expected to involve the strategic assembly of various chemical moieties that confer its multikinase inhibitory properties. The synthesis would likely be optimized for yield and purity, ensuring that the final product meets pharmacological standards.

Molecular Structure Analysis

Structure

Data

Key structural features typically include:

  • Molecular Formula: Not specified in the available data.
  • Molecular Weight: Not specified in the available data.
  • 3D Structure: Visualization tools such as molecular modeling software could provide insights into its conformation and binding interactions with target kinases.
Chemical Reactions Analysis

Reactions

SKLB-329's mechanism as a multikinase inhibitor suggests it undergoes specific interactions with target proteins that lead to their inhibition. These interactions can be characterized by:

  • Binding Affinity: The strength of the interaction between SKLB-329 and its target kinases.
  • Inhibition Mechanism: Competitive or non-competitive inhibition based on how SKLB-329 binds to the active site or allosteric sites of kinases.

Technical Details

The reactions involving SKLB-329 are primarily biochemical rather than classical organic reactions. They include:

  • Phosphorylation Inhibition: Preventing kinases from phosphorylating substrates, which is crucial for cell signaling pathways related to tumor growth.
  • Signal Transduction Interference: Disrupting downstream signaling cascades that promote angiogenesis and tumor proliferation.
Mechanism of Action

Process

SKLB-329 exerts its therapeutic effects through several mechanisms:

  1. Inhibition of Angiogenesis: By blocking vascular endothelial growth factor receptors, it prevents new blood vessel formation necessary for tumor growth.
  2. Downregulation of Src-mediated Pathways: It inhibits Src kinase activity, leading to reduced focal adhesion kinase and signal transducer and activator of transcription 3 activity, which are critical for cell survival and proliferation in HCC cells .

Data

Preclinical studies have demonstrated that SKLB-329 significantly inhibits endothelial cell functions such as migration and tube formation, indicating robust anti-angiogenic properties .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not provided in the literature, general characteristics expected for small molecule inhibitors like SKLB-329 include:

  • Appearance: Likely a solid or crystalline form.
  • Solubility: Expected to be soluble in organic solvents commonly used in pharmacological applications.

Chemical Properties

Chemical properties relevant to SKLB-329 may include:

  • Stability: Stability under physiological conditions is crucial for drug efficacy.
  • Reactivity: Reactivity with biological targets must be carefully evaluated to ensure specificity towards intended kinases without off-target effects.
Applications

SKLB-329 holds promise as a therapeutic agent specifically for hepatocellular carcinoma. Its applications extend beyond HCC treatment into potential uses against other cancers where similar angiogenesis pathways are involved. Ongoing research may explore its efficacy in combination therapies or its role in overcoming resistance seen with existing treatments like sorafenib .

Properties

Product Name

SKLB-329

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

Molecular Formula

C19H11ClF4N6O2

Molecular Weight

466.78

InChI

InChI=1S/C19H11ClF4N6O2/c20-13-3-1-9(5-12(13)19(22,23)24)28-18(31)29-15-4-2-10(6-14(15)21)32-17-11-7-27-30-16(11)25-8-26-17/h1-8H,(H2,28,29,31)(H,25,26,27,30)

InChI Key

NSYMATNYFQDESU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=NC=NC4=C3C=NN4)F)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SKLB-329; SKLB 329; SKLB329

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.